Predicted pKa Evidence: Superior Acidity Compared to Non-Fluorinated Analog
The 5-fluoro substituent in 6-(dimethylamino)-5-fluoropyrimidine-4-carboxylic acid drastically reduces the predicted acid dissociation constant (pKa) relative to its non-fluorinated analog 4-(dimethylamino)pyrimidine-5-carboxylic acid. This leads to a more pronounced anionic character under standard biochemical assay conditions, which can significantly enhance target binding for biological targets with cationic binding pockets [1].
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = -0.41 ± 0.10 |
| Comparator Or Baseline | 4-(Dimethylamino)pyrimidine-5-carboxylic acid: pKa ~ 3.9 (based on the dimethylamino-pyrimidine scaffold without 5-fluoro substitution) |
| Quantified Difference | ΔpKa ≈ -4.3, meaning the target compound is approximately 20,000-fold more acidic |
| Conditions | Predicted values from computational models (Chem960, Chembase). Baseline comparator pKa estimated from the 2-(dimethylamino)pyrimidine-5-carboxylic acid value of 3.91. |
Why This Matters
A pKa difference of this magnitude directly dictates the ionization state of the molecule at physiological pH (7.4), where the target compound will be predominantly deprotonated and carry a negative charge, unlike its non-fluorinated analog, which is a critical differentiator for solubility, permeability, and target engagement.
- [1] Chembase. (n.d.). 180283-66-3|2-Dimethylamino-pyrimidine-5-carboxylic acid. Retrieved from https://www.chembase.cn View Source
